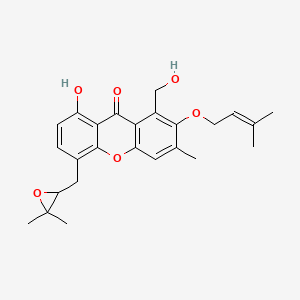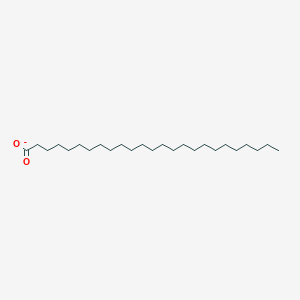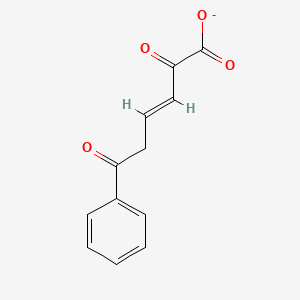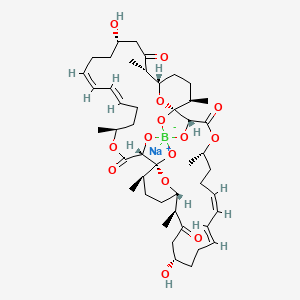
Cytidine 2'-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 2'-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of cytidine 2'-phosphate. Major structure at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a cytidine 2'-phosphate.
Scientific Research Applications
Molecular Structure and Conformation
- Cytidine 2',3'-phosphate, in its sodium salt form, exhibits significant molecular structure features, such as bases in the syn conformation and nucleotides stacked in an antiparallel stranded ribbon. The ribose rings and phosphorus atoms in these compounds display distinct puckering conformations, contributing to the molecular arrangement in crystals (Coulter & Greaves, 1970).
Reactivity and Condensation
- Cytidine 2′(3′)-phosphate can undergo thermal condensation in the presence of polyphosphoric acid, forming structures with polyphosphate end groups. This compound's reactivity has implications for understanding nucleotide behavior and potentially for synthetic chemistry applications (Schwartz, Bradley, & Fox, 1967).
Fluorescent Derivatives
- Interaction of cytidine 5'-phosphate with specific reagents leads to the formation of fluorescent derivatives, useful as fluorescent probes or labels in biochemical studies. This application is significant for visualization and analysis in molecular biology (Kochetkov et al., 1976).
Analytical Techniques
- An enzymatic method for the quantitative measurement of cytidine 2'-phosphate has been developed. This method is vital for accurately detecting and measuring nucleotides in various biological and chemical samples (Díaz & Heredia, 1999).
Cytidine Production Enhancement
- Genetic engineering in Escherichia coli has been utilized to enhance cytidine production by co-expressing specific genes. This research is important for the industrial production of nucleotides and their derivatives (Fang et al., 2013).
Properties
Molecular Formula |
C9H12N3O8P-2 |
|---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |
InChI Key |
YQUAKORMLHPSLZ-XVFCMESISA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)







![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)
![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)
![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
